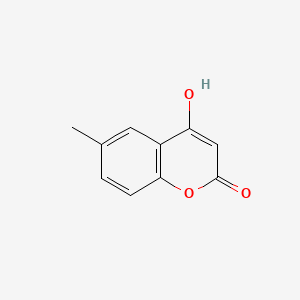

4-Hydroxy-6-methylcoumarin

Beschreibung

Significance of Coumarin (B35378) Derivatives in Contemporary Chemical and Biological Research

Coumarins, identified as 1,2-benzopyrones, are a major class of naturally occurring and synthetic compounds that have garnered considerable attention in medicinal and chemical research. researchgate.netnih.gov Their unique, versatile, and privileged heterocyclic structure, characterized by a large conjugated system, endows them with electron-rich and charge-transport properties. nih.gov This facilitates interactions with a wide array of biological targets through various non-covalent bonds, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org

The broad spectrum of pharmacological activities exhibited by coumarin derivatives is a testament to their significance. These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, anticancer, antiviral, and neuroprotective effects. researchgate.netnih.govwisdomlib.org The adaptability of the coumarin scaffold allows for the synthesis of a vast number of derivatives, expanding their potential applications in drug discovery and development. frontiersin.org Furthermore, their inherent fluorescent properties make them valuable in the development of fluorescent probes and biological stains for monitoring enzymatic activity and other complex biological events in living cells. nih.gov

Historical Context of 4-Hydroxycoumarins in Scientific Inquiry

The 4-hydroxycoumarin (B602359) subgroup holds a particularly notable place in the history of scientific discovery. These compounds are recognized as important precursors in organic synthesis and are known for their wide range of biological activities. sciepub.com The discovery of the anticoagulant properties of dicoumarol, a derivative of 4-hydroxycoumarin first isolated from spoiled sweet clover, was a landmark event. This discovery paved the way for the development of warfarin (B611796) and other related 4-hydroxycoumarin-containing oral anticoagulants, which have been widely used in medicine. taylorandfrancis.commdpi.com

Historically, the synthesis of 4-hydroxycoumarins has been a subject of extensive research, with various methods developed over the years. sciepub.com These methods often utilize phenols and their derivatives as starting materials. sciepub.com Beyond their anticoagulant properties, research has uncovered a plethora of other biological activities for 4-hydroxycoumarin derivatives, including antibacterial, anti-inflammatory, and antitumor effects. taylorandfrancis.comresearchgate.net Their utility also extends to industrial applications as key intermediates for products like dyes and liquid crystals. mdpi.com

Research Trajectory and Emerging Importance of 4-Hydroxy-6-methylcoumarin

Within the diverse family of 4-hydroxycoumarins, this compound is carving out its own niche in academic research. While much of the initial focus in the broader coumarin field was on other derivatives, recent studies have begun to specifically investigate the properties and potential applications of this methylated analogue.

Research indicates that the substitution pattern on the coumarin ring can significantly influence its biological activity. nih.gov Studies have explored the effects of this compound in various biological systems. For instance, its anti-inflammatory properties have been investigated in macrophage cell lines. nih.gov In one study, this compound was shown to reduce nitric oxide production in LPS-stimulated macrophages, although its effect was less potent compared to 4-hydroxy-7-methoxycoumarin (B561722). nih.gov Another area of investigation involves its potential role in melanogenesis, where it was compared with other coumarin derivatives. mdpi.comnih.gov

The synthesis of this compound itself has been described through various chemical reactions, often involving p-cresol (B1678582) and malonic acid. chemicalbook.comscribd.com Its chemical properties, including its melting point and spectral data, have been well-characterized, providing a solid foundation for further research. thermofisher.comchemicalbook.comnih.gov The compound is also utilized as a starting material for the synthesis of more complex heterocyclic compounds with potential biological activities. chemicalbook.comarkat-usa.org

The growing body of research on this compound highlights a trend towards understanding the nuanced effects of specific structural modifications on the coumarin scaffold. As researchers continue to explore its unique chemical and biological profile, this compound is poised to become an increasingly important tool in the development of new therapeutic agents and research probes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 6 Methylcoumarin

Classical and Contemporary Synthetic Routes to 4-Hydroxy-6-methylcoumarin

The formation of the this compound backbone is predominantly achieved through well-established condensation reactions, which have been refined over the years for improved efficiency and yield.

The most prominent and widely utilized method for synthesizing 4-hydroxy-substituted coumarins is the Pechmann condensation . nih.govnih.gov This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester or malonic acid. nih.govchemicalbook.com In the specific synthesis of this compound, this typically involves reacting p-cresol (B1678582) with malonic acid. The reaction is generally performed under strong acidic conditions, employing catalysts such as concentrated sulfuric acid, zinc chloride with phosphorus oxychloride, or polyphosphoric acid. chemicalbook.comamazonaws.comiosrjournals.org The mechanism proceeds through an initial transesterification or acylation of the phenol, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. nih.gov

Another significant method is the Knoevenagel condensation . While often used for synthesizing 3-substituted coumarins by reacting salicylaldehydes with active methylene (B1212753) compounds, variations of this reaction can be adapted for 4-hydroxycoumarin (B602359) synthesis. nih.govsphinxsai.com For instance, this compound can be used as a starting material in Knoevenagel reactions to generate more complex structures, such as α-methylenechromanes.

The selection of precursors is critical for optimizing the synthesis of this compound. The classical Pechmann approach directly utilizes p-cresol as the phenolic precursor and malonic acid as the dicarbonyl component. chemicalbook.com A typical procedure involves heating a mixture of p-cresol and malonic acid with anhydrous zinc chloride and phosphorus oxychloride. chemicalbook.com

Alternatively, ethyl acetoacetate (B1235776) can be used as the β-ketoester in the Pechmann reaction with p-cresol's parent phenol, hydroquinone, to yield 6-hydroxy-4-methylcoumarin. iosrjournals.orgtandfonline.com Optimization studies have explored various molar ratios of reactants and catalysts to maximize yields. For example, reacting resorcinol (B1680541) (an isomer of hydroquinone) with ethyl acetoacetate has been a model reaction for optimizing conditions for similar hydroxycoumarins, achieving yields as high as 80% with concentrated sulfuric acid. unimi.it The synthesis of this compound itself can also start from 1-(2-hydroxy-5-methylphenyl)ethanone.

Condensation Reactions for Core Structure Formation

Facile and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, significant efforts have been made to develop environmentally benign methods for coumarin synthesis. These "green" approaches focus on minimizing hazardous waste, reducing reaction times, and employing reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times compared to conventional heating. tandfonline.commdpi.com For instance, the Pechmann condensation of phenols and ethyl acetoacetate can be performed under solvent-free conditions using microwave irradiation, often in conjunction with solid acid catalysts. mdpi.com Catalysts such as Amberlyst-15 , nano-crystalline sulfated-zirconia, and oxalic acid have proven effective, providing excellent yields in minutes rather than hours. mdpi.comresearchgate.net Amberlyst-15, a reusable solid acid catalyst, afforded a 97% yield for 7-hydroxy-4-methylcoumarin under solvent-free microwave conditions, highlighting the efficiency of this green approach. mdpi.com

The use of reusable heterogeneous catalysts like Fe3O4@sulfosalicylic acid magnetic nanoparticles further enhances the green credentials of these syntheses by allowing for easy separation and recycling of the catalyst. scispace.com

| Catalyst / Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to Room Temp. | 18 h | 80% | unimi.it |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | Microwave, Solvent-free | 20 min | 97% | mdpi.com |

| Oxalic Acid | Substituted Phenol, Methyl Acetoacetate | Microwave, Solvent-free | 5-10 min | High | |

| SeO₂ (Conventional) | 6-alkoxy-4-methylcoumarin | Reflux | 24 h | 40-67% | tandfonline.com |

| SeO₂ (Microwave) | 6-alkoxy-4-methylcoumarin | Microwave Irradiation | 30-40 min | 90-93% | tandfonline.com |

Preparation of Structurally Diverse this compound Derivatives and Analogues

The this compound core is a versatile platform for synthesizing a wide array of derivatives through various chemical transformations, leading to compounds with diverse structural features.

Azo-coumarins, containing the −N=N− chromophore, are an important class of dyes and biologically active molecules. These are typically synthesized via a diazo-coupling reaction . nih.gov The process involves the diazotization of a primary aromatic amine (like aniline (B41778) or its derivatives) with a solution of sodium nitrite (B80452) in a strong acid to form a diazonium salt. nih.govamazonaws.com This reactive intermediate is then added to an alkaline solution of a hydroxycoumarin, such as this compound or its 6-hydroxy isomer. amazonaws.comresearchgate.net

The electrophilic diazonium salt attacks the electron-rich coumarin ring, typically at the positions ortho or para to the hydroxyl group. For 6-hydroxy-4-methylcoumarin, this reaction can be controlled to produce mono-azo or bis-azo derivatives. aip.org For example, the synthesis of 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin is achieved by reacting a diazonium salt with 6-hydroxy-4-methylcoumarin. amazonaws.com Similar methods are used to produce a variety of 3-arylazo-substituted coumarin derivatives. researchgate.net

Pyranocoumarins, which feature a pyran ring fused to the coumarin nucleus, represent a significant class of natural and synthetic compounds. scispace.com Several synthetic strategies utilize this compound as a key building block.

One effective method is a one-pot, three-component reaction involving an aryl aldehyde, malononitrile (B47326), and this compound. nih.govmdpi.com This reaction, often conducted in water as a green solvent and catalyzed by a mild acid like potassium hydrogen phthalate (B1215562) (KHP), yields pyrano[3,2-c]chromene derivatives in high yields (up to 98%). mdpi.com

Another approach involves the tandem reaction of 4-hydroxycoumarin with α,β-unsaturated carbonyl compounds (chalcones) under solvent-free conditions, catalyzed by copper(II) triflate, which regioselectively produces pyrano[3,2-c]coumarins. researchgate.net Organocatalytic methods have also been developed for the asymmetric synthesis of pyranocoumarins, showcasing the versatility of 4-hydroxycoumarins in constructing complex chiral molecules. beilstein-journals.org

Development of Coumarin-Sulfonamide Hybrid Structures

The synthesis of coumarin-sulfonamide hybrids represents a significant area of chemical exploration. A primary method involves a two-step process starting with a 4-hydroxy-6-substituted coumarin, such as this compound. nih.gov In the initial step, the coumarin is treated with chlorosulfonic acid, typically in a solvent like dichloromethane (B109758) at low temperatures (0 °C), to produce a coumarin sulfonyl chloride intermediate in excellent yields (≥97%). nih.gov

Following the formation of the sulfonyl chloride, the second step involves a nucleophilic substitution reaction with various amines. nih.govmdpi.com For instance, reacting the coumarin-3-sulfonyl chloride with aniline or para-substituted anilines in refluxing absolute ethanol (B145695) yields the corresponding coumarin-3-sulfonamides. nih.gov This condensation reaction provides a direct pathway to hybrid molecules that incorporate both the coumarin and sulfonamide pharmacophores. nih.gov Further modifications are possible; for example, p-acetyl derivatives of these sulfonamides can undergo Claisen-Schmidt condensation with aromatic aldehydes to create more complex coumarin-sulfonamide chalcone (B49325) derivatives. nih.gov

Synthesis of Coumarin-Sulfonamide Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1. Chlorosulfonic acid 2. Aniline or p-substituted anilines | 1. Dichloromethane, 0 °C 2. Absolute ethanol, reflux | Coumarin-3-sulfonamides | 48–92% | nih.gov |

| 4-Hydroxy-6-substituted coumarin | 1. Chlorosulfonic acid 2. p-Substituted aniline | - | Coumarin-3-sulfonamides | Medium to excellent | mdpi.com |

Acylation and Rearrangement Reactions on the 4-Hydroxycoumarin Scaffold

Acylation of 4-hydroxycoumarins is a fundamental transformation that can proceed via two main pathways: O-acylation and C-acylation. sciepub.comsciepub.com The reaction of 4-hydroxycoumarin with acylating agents like acid anhydrides initially forms O-acyloxy derivatives. researchgate.net These intermediates can then undergo a rearrangement reaction, often induced by heating, to yield the thermodynamically more stable C-acylated products. researchgate.netmdpi.com

For example, heating this compound with an acid anhydride (B1165640) in a sealed tube first produces the O-acyl derivative, which upon further heating at higher temperatures (e.g., 180 °C), rearranges to the corresponding 3-acyl-4-hydroxy-6-methylcoumarin. nih.gov The presence of a methyl group at the 6-position has been shown to result in good yields for this rearrangement (52%–64%). researchgate.netmdpi.com This rearrangement is particularly successful with aliphatic acid anhydrides, whereas aromatic acid anhydrides often fail to induce the same transformation. mdpi.comnih.gov The direct C-acylation to produce compounds like 3-acetyl-4-hydroxycoumarin can also be achieved using reagents such as acetylsalicyloyl chlorides or by treating the enol ester of 4-hydroxycoumarin with specific catalysts. sciepub.com

Acylation and Rearrangement of this compound

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Acid anhydride | Heat to 150 °C, then 180 °C in a sealed tube | 3-Acyl-4-hydroxy-6-methylcoumarin | 52-64% | researchgate.netmdpi.com |

| 4-Hydroxycoumarin | Long-chain acid chlorides, piperidine | Ultrasound (21 KHz) | 3-Acyl-4-hydroxycoumarin (C-acylation) | Quantitative | sciepub.com |

| 4-Hydroxycoumarin | Acetic anhydride | Heat >170 °C in a sealed tube | 3-Acetyl-4-hydroxycoumarin | Comparable to O-acylated intermediate | mdpi.com |

Ring-Opening Reactions and Formation of Amidoethylated Derivatives

The coumarin scaffold, particularly in 4-hydroxy derivatives, can undergo ring-opening reactions under specific conditions. A notable example is the reaction with activated aziridines. mdpi.com When the anion of 4-hydroxycoumarin, formed by treatment with a base like sodium methoxide (B1231860) (NaOCH₃) or potassium carbonate (K₂CO₃), is reacted with N-benzoyl- or N-sulfonylaziridines, amidoethylated derivatives are produced. researchgate.netmdpi.com

This reaction proceeds via a regioselective ring-opening of the aziridine (B145994). The coumarin anion attacks the aziridine ring, with a strong preference for cleaving the N-CH₂ bond, leading to the formation of amidoethylated 4-hydroxycoumarins in yields ranging from 28% to 88%. mdpi.com The specific outcome and the major product formed depend on the nature of the substituents on the aziridine's N-acyl or N-sulfonyl group. mdpi.com

Alkylation Strategies for Hydroxycoumarin Conversion

Alkylation of 4-hydroxycoumarin can occur at either the C3 position or the 4-oxygen, leading to C-alkylated or O-alkylated products, respectively. researchgate.net Green and efficient methods have been developed for these transformations. For instance, Polyethylene glycol (PEG-400) has been utilized as a recyclable catalyst and solvent system for both C3- and O-alkylation. researchgate.net O-alkylation can be achieved by reacting 4-hydroxycoumarin with acetates at 60 °C in PEG-400. researchgate.net For C3-alkylation using styrenes, the addition of a catalyst like Zn(OAc)₂·2H₂O is required. researchgate.net

A common synthetic strategy for O-alkylation involves reacting the hydroxycoumarin with an alkyl halide in the presence of a base. For example, 6-acetyl-7-hydroxy-4-methylcoumarin can be alkylated using 1,4-dibromobutane (B41627) to introduce a butoxy chain at the 7-position, which can then be further functionalized. mdpi.com

Multicomponent Reaction Strategies in Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. This compound is a valuable building block in such reactions. researchgate.netrsc.org These one-pot syntheses are often conducted under environmentally benign conditions. researchgate.netnih.gov

For example, fused pyrrole (B145914) structures containing the 4-hydroxycoumarin moiety can be synthesized via a three-component reaction of arylglyoxals, 4-hydroxycoumarin (or this compound), and various aromatic amines under microwave heating in acetic acid. rsc.orgrsc.org This metal-free approach provides regioselective access to novel fused pyrroles in good to very good yields. rsc.orgrsc.org Another MCR involves the reaction of 4-hydroxycoumarin derivatives with aldehydes and α-halo ketones in a green solvent mixture of water and imidazole, which also acts as the catalyst, to produce complex structures in high yields. nih.govunimi.it

Multicomponent Reactions Involving this compound

| Reactants | Catalyst/Medium | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylglyoxals, this compound, Aromatic amines | Acetic acid | Microwave, 130 °C, 30 min | Fused pyrroles | rsc.org |

| Phenylglyoxal, 4-hydroxy-6-methyl-2-pyrone, 2-Aminobenzothiazole | Glycerol | Grinding at room temp. or heating at 80 °C | Benzo[d]imidazo[2,1-b]thiazoles | researchgate.net |

| 4-Hydroxycoumarin derivatives, Aldehydes, α-Halo ketones | Water and Imidazole | - | Complex polycyclic structures | nih.gov |

Synthetic Approaches for 3-Substituted this compound Analogues

The C3 position of the this compound scaffold is a primary site for chemical modification, leading to a vast number of 3-substituted analogues. Various synthetic methods have been developed to introduce a wide range of functional groups at this position.

One common precursor is 3-acetyl-4-hydroxy-substituted coumarins, which are themselves synthesized via acylation and rearrangement reactions. researchcommons.org These 3-acetyl derivatives can be reacted with hydrazines to form pyrazolin-3-yl coumarins or with hydroxylamine (B1172632) to yield isoxazol-3-yl coumarins. researchcommons.org Condensation of 3-acetyl-4-hydroxycoumarins with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) produces 3-cyano-4-aryl nicotinamido-6-yl-coumarins. researchcommons.org

Another key intermediate, 3-amino-4-hydroxycoumarin, opens pathways to numerous derivatives. tandfonline.comtandfonline.com For instance, novel 3-substituted amino-4-hydroxycoumarin derivatives have been synthesized by coupling a 3-amino-4-hydroxycoumarin derivative with various carboxylic acid side chains using coupling agents like DCC, HOBt, and DMAP. tandfonline.comtandfonline.com This approach allows for the introduction of complex functionalities, as demonstrated in the synthesis of compounds with a (2R,3R)-2,3-dihydroxy-4-(4-substituted-piperazin-1-yl)-4-oxobutanamide side chain attached to the 3-amino group of this compound. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 6 Methylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-hydroxy-6-methylcoumarin provides distinct signals corresponding to the different types of protons within the molecule. In deuterated chloroform (B151607) (CDCl₃), the methyl protons (–CH₃) at the C-6 position typically appear as a singlet at approximately δ 2.43 ppm. The aromatic protons on the benzenoid part of the coumarin (B35378) ring system show signals in the range of δ 7.00–8.70 ppm. Specifically, the proton at C-5 is observed as a singlet around δ 7.84 ppm, while the proton at C-7 appears as a doublet at δ 7.19 ppm (J = 8.4 Hz), and the proton at C-8 as a doublet of doublets at δ 7.48 ppm (J = 8.4, 1.5 Hz). The proton in the pyrone ring (C-3) resonates between δ 6.10–6.90 ppm. The hydroxyl proton (–OH) signal is also observable and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C-6) | ~2.43 | Singlet | - |

| H-5 | ~7.84 | Singlet | - |

| H-7 | ~7.19 | Doublet | 8.4 |

| H-8 | ~7.48 | Doublet of Doublets | 8.4, 1.5 |

| H-3 | 6.10-6.90 | - | - |

| Aromatic Protons | 7.00-8.70 | - | - |

Data sourced from multiple studies and may show slight variations based on experimental conditions. aip.orgresearchgate.netmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactone ring (C-2) is typically found in the region of δ 161.39–162.76 ppm. The C-4 carbon, bearing the hydroxyl group, resonates between δ 152.23–154.62 ppm. The vinylic carbon, C-3, appears at approximately δ 111.24–115.54 ppm. The carbon atoms of the benzenoid ring show signals in the aromatic region, with C-5 at δ 107.92–136.53 ppm, C-6 at δ 110.92–156.53 ppm, C-7 at δ 115.82–161.74 ppm, and C-8 at δ 99.57–135.45 ppm. The bridgehead carbons, C-4a and C-8a, are observed at δ 112.28–121.92 ppm and δ 143.72–156.24 ppm, respectively. pmf.unsa.ba The chemical shifts can be influenced by substituents on the coumarin ring. scribd.com

Table 2: ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 161.39-162.76 |

| C-3 | 111.24-115.54 |

| C-4 | 152.23-154.62 |

| C-4a | 112.28-121.92 |

| C-5 | 107.92-136.53 |

| C-6 | 110.92-156.53 |

| C-7 | 115.82-161.74 |

| C-8 | 99.57-135.45 |

| C-8a | 143.72-156.24 |

Note: The ranges provided are for a series of 4-methylcoumarin (B1582148) derivatives and specific values for this compound may fall within these ranges. pmf.unsa.ba

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Vibrational Spectroscopy for Functional Group Identification and Band Assignments

Vibrational spectroscopy techniques, such as FTIR and Raman, are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the range of 3441–3359 cm⁻¹ due to the O–H stretching vibration of the hydroxyl group. The stretching vibration of the lactone carbonyl group (C=O) appears as a strong band between 1604–1632 cm⁻¹. aip.org Other reports place this band around 1680-1700 cm⁻¹. pmf.unsa.ba The C=C stretching vibrations of the aromatic ring and the pyrone ring are found in the region of 1581–1496 cm⁻¹. aip.orgresearchgate.net The C–O stretching vibrations are observed between 1331–1225 cm⁻¹. aip.org

Table 3: FTIR Spectral Data for this compound and its Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3441-3359 |

| Carbonyl (C=O) | Stretching | 1604-1632 |

| Alkene (C=C) | Stretching | 1581-1496 |

| Carbon-Oxygen (C-O) | Stretching | 1331-1225 |

Data compiled from various sources and represents typical ranges for coumarin derivatives. aip.orgresearchgate.net

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com For coumarin derivatives, Raman spectra can help in the detailed analysis of the skeletal vibrations of the fused ring system. researchgate.net The technique has been employed to monitor the synthesis of coumarins in real-time. researchgate.net While specific Raman data for this compound is not extensively detailed in the provided context, it is a valuable tool for the structural characterization of related compounds. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of 176.17 g/mol . sigmaaldrich.com

A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com This is often followed by the loss of another CO molecule or a hydrogen radical. benthamopen.com For substituted coumarins, the fragmentation pattern can provide valuable information about the nature and position of the substituents. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragments with high accuracy, further aiding in the elucidation of the fragmentation pathways. benthamopen.combenthamopenarchives.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of coumarin derivatives, GC-MS provides crucial information on their purity and molecular structure through characteristic retention times and fragmentation patterns.

Detailed research findings indicate that under electron ionization (EI), coumarins typically exhibit a prominent molecular ion peak. The fragmentation of the coumarin nucleus is well-documented and primarily involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran radical cation. benthamopen.com For this compound, the expected molecular ion [M]•+ would appear at an m/z corresponding to its molecular weight (176.17 g/mol ). Following the initial loss of CO, a fragment ion at m/z 148 would be observed. Subsequent fragmentations, such as the loss of a hydrogen radical or other small molecules, can provide further structural information. High-resolution GC-MS can distinguish between fragments with the same nominal mass, such as CO and N₂, which is critical for the unambiguous identification of nitrogen-containing derivatives. benthamopen.com

While GC-MS is highly effective for many coumarins, its application to more polar or thermally labile derivatives, such as some furanocoumarins, can be limited. shimadzu.com For instance, a study on various coumarins highlighted that GC-MS is well-suited for analyzing compounds like eugenol (B1671780) and coumarin itself in complex matrices. researchgate.net In the analysis of plant extracts, GC-MS has been successfully used to identify compounds like 7-hydroxy-4-methyl coumarin. unica.it

The typical GC-MS analysis involves programming the oven temperature to ensure efficient separation. For example, a temperature program might ramp from 40°C to 300°C to elute a range of compounds. benthamopen.com

| Technique | Column | Carrier Gas | Temperature Program | Key Observation |

|---|---|---|---|---|

| GC-MS | Fused-silica HP-5 (30 m x 250 µm x 0.25 µm) | Helium (1.1 mL/min) | 100°C to 270°C at 20°C/min | Confirmation of purity and structural elucidation through mass spectra. pmf.unsa.ba |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally unstable compounds. In this method, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a beam of high-energy neutral atoms, such as argon or xenon. This process generates pseudomolecular ions, typically [M+H]⁺ in the positive ion mode or [M-H]⁻ in the negative ion mode, with minimal fragmentation.

High-Resolution FAB-MS (HR-FAB-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with great confidence. This is invaluable for confirming the identity of newly synthesized compounds. For example, in the characterization of 3-Benzoyl-4-hydroxy-6-methylcoumarin, a derivative of this compound, HR-FAB-MS was used to confirm its molecular formula. The calculated mass for C₂₃H₁₈N₂O₆ was 418.1165, and the experimentally found mass was 418.1163, providing strong evidence for the correct structure. researchgate.net

The utility of FAB-MS extends to various classes of coumarin derivatives. Studies on halogenated coumarins have employed high-resolution mass spectrometry with FAB⁺ ionization to confirm their structures. mdpi.com Similarly, the characterization of novel 3-carboxycoumarin derivatives has relied on FAB-MS and HR-FAB-MS to establish their chemical structures. mdpi.com

| Compound | Technique | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 3-Benzoyl-4-hydroxy-6-methylcoumarin | HR-FAB-MS | 418.1165 (for C₂₃H₁₈N₂O₆) | 418.1163 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS/MS), particularly High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), is a highly sensitive and selective method for the analysis of coumarin derivatives in complex mixtures. This technique is not limited by the volatility or thermal stability of the analyte, making it suitable for a wide range of coumarins.

In a typical LC/MS/MS experiment, the compounds are first separated by HPLC and then introduced into the mass spectrometer. The first mass analyzer (MS1) selects a precursor ion (e.g., the [M+H]⁺ ion of the target compound), which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer (MS2), creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations.

A study on the determination of seven coumarins in drinking water utilized solid-phase extraction coupled with HPLC-MS/MS. For 6-hydroxy-4-methylcoumarin, the method demonstrated a detection limit of 0.67-1.12 ng/L. nih.govcdnsciencepub.com Another comprehensive study developed a targeted LC-MS² method for 39 different coumarins and furanocoumarins, detailing the specific precursor-to-product ion transitions for each compound. nih.gov For example, 6-methylcoumarin (B191867) shows a transition from a precursor ion of m/z 161.0 to a product ion of m/z 105.1. nih.gov The characterization of novel 3-substituted amino-4-hydroxylcoumarin derivatives also relied on LC-MS to confirm the molecular weight of the synthesized compounds, with [M+H]⁺ ions being detected. tandfonline.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 6-Methylcoumarin | 161.0 | 105.1 | nih.gov |

| 6-Hydroxycoumarin | 163.0 | 107.2 | nih.gov |

| Umbelliferone (7-Hydroxycoumarin) | 163.0 | 107.2 | nih.gov |

| Scopoletin | 193.1 | 133.2 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dimerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For coumarins, the absorption spectra are characterized by π→π* transitions associated with the conjugated aromatic and pyrone ring systems.

The position and intensity of the absorption bands are sensitive to the substitution pattern on the coumarin nucleus. Research has shown that a hydroxyl group at the 4-position of the coumarin ring has only a slight effect on the spectral properties compared to the parent coumarin molecule. cdnsciencepub.com The electronic absorption spectra of coumarin and 4-hydroxycoumarin (B602359) have been extensively studied, with three long-wavelength absorption bands assigned to π→π* transitions. cdnsciencepub.com The longest-wavelength band in 4-hydroxycoumarin involves a significant contribution from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition (87%). cdnsciencepub.com

UV-Vis spectroscopy is also a valuable tool for studying the photodimerization of coumarins. Upon irradiation with UV light (typically >300 nm), the C3=C4 double bond of the coumarin can undergo a [2+2] cycloaddition reaction with another molecule to form a cyclobutane (B1203170) dimer. This process can be monitored by observing the decrease in the characteristic absorbance of the coumarin monomer over time. biocrick.com The reverse reaction, photocleavage of the dimer back to the monomers, can often be induced by irradiation at a shorter wavelength (e.g., <300 nm). biocrick.com Studies on 7-hydroxy-4-methylcoumarin have utilized combined IR/UV spectroscopy to investigate the structure of its dimer in the gas phase, revealing the formation of a doubly hydrogen-bonded structure. shimadzu.com

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Various | ~320 | π→π* | cdnsciencepub.com |

Elemental Analysis (CHN) for Stoichiometric Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for the stoichiometric verification of newly synthesized organic compounds. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the compound.

In the synthesis of novel coumarin derivatives, elemental analysis is routinely performed to confirm the successful incorporation of various substituents. For example, in the synthesis of a series of 6-acetyl-coumarin derivatives, the elemental analysis results for carbon, hydrogen, and nitrogen were reported to be in good agreement with the calculated values. ijpsonline.com For one such derivative with the molecular formula C₂₁H₁₉NO₄, the calculated percentages were C, 72.19%; H, 5.48%; N, 4.01%, while the found values were C, 71.98%; H, 5.59%; N, 3.95%. ijpsonline.com

Similarly, the characterization of synthesized 6-hydroxyl-4-methylcoumarin derivatives involved CHN micro-elemental analysis, with the results showing good agreement with the calculated values. aip.org This technique is also crucial in the synthesis of more complex derivatives, such as those formed by the cyclization of Schiff bases with maleic anhydride (B1165640), where the nitrogen content is a key indicator of successful reaction. mdpi.com

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 72.19 | 71.98 | ijpsonline.com |

| Hydrogen (H) | 5.48 | 5.59 | ijpsonline.com |

| Nitrogen (N) | 4.01 | 3.95 | ijpsonline.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The analysis of 4-hydroxycoumarin derivatives by X-ray diffraction has revealed important structural features. For instance, the crystal structure of 3-methoxycarbonyl-4-hydroxy coumarin was determined, and the data showed that the molecule adopts a planar conformation with specific bond lengths and angles. mdpi.com The crystal packing was characterized by π-π stacking interactions between adjacent molecules. mdpi.com

In another study on benzylidene-bis-(4-hydroxycoumarin) derivatives, X-ray crystal structure analysis revealed that the two 4-hydroxycoumarin moieties are oriented anti to each other and are stabilized by intramolecular hydrogen bonds between the hydroxyl group of one coumarin unit and the carbonyl oxygen of the other. researchgate.net This kind of detailed structural information is crucial for understanding intermolecular interactions and for designing molecules with specific solid-state properties. The crystal structure of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin has also been solved, providing a detailed view of its molecular geometry in the solid state. nih.gov The determination of the crystal structure of new piperazine (B1678402) derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin has also been reported, providing insights into their conformation and intermolecular interactions in the crystal lattice. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2(1)/c | mdpi.com |

| a (Å) | 8.834(6) | mdpi.com |

| b (Å) | 21.945(15) | mdpi.com |

| c (Å) | 4.838(3) | mdpi.com |

| β (°) | 90.097(10) | mdpi.com |

Biological Activities and Pharmacological Investigations of 4 Hydroxy 6 Methylcoumarin and Its Derivatives

Anti-inflammatory Efficacy and Underlying Mechanisms

Research has demonstrated that 4-Hydroxy-6-methylcoumarin and its derivatives possess notable anti-inflammatory properties. These effects are attributed to their ability to modulate key inflammatory pathways and mediators.

In macrophage cell models, such as LPS-stimulated RAW 264.7 macrophages, this compound (4H-6MC) has been shown to reduce the production of nitric oxide (NO), a significant inflammatory mediator. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Studies have indicated that at a concentration of 500 μM, 4H-6MC can decrease NO production levels by 32.1% compared to the group treated with lipopolysaccharide (LPS) alone. researchgate.net This inhibitory effect on NO production is a key indicator of the compound's anti-inflammatory potential. nih.govresearchgate.net The reduction in NO is often associated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production during inflammation. nih.govnih.gov

Table 1: Effect of this compound (4H-6MC) on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | NO Production Inhibition (%) |

|---|---|---|

| This compound | 500 | 32.1 researchgate.net |

Similar to its effect on NO, this compound derivatives have been found to attenuate the levels of Prostaglandin (B15479496) E2 (PGE2), another crucial mediator of inflammation. nih.govnih.gov The reduction in PGE2 is linked to the decreased expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) during an inflammatory response. nih.govnih.gov The ability to inhibit both NO and PGE2 production highlights the compound's broad-spectrum anti-inflammatory activity. nih.gov

The anti-inflammatory actions of this compound derivatives are mediated, in part, through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com These pathways, which include extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are critical in regulating the cellular response to inflammatory stimuli. mdpi.comembopress.org Studies have shown that compounds like 6-methylcoumarin (B191867) can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages. mdpi.com Specifically, at a concentration of 500 μM, 6-MC was found to significantly decrease the phosphorylation levels of ERK, JNK, and p38 by 38.9%, 53.8%, and 59.7%, respectively, compared to the LPS-stimulated group. mdpi.com This inhibition of MAPK phosphorylation prevents the downstream activation of inflammatory responses. mdpi.com

Another critical mechanism underlying the anti-inflammatory effects of these coumarin (B35378) derivatives is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com The activation of NF-κB is a central event in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. mdpi.com Research has shown that 6-methylcoumarin can inhibit the degradation of the inhibitor of kappa B alpha (IκB-α). mdpi.com By preventing IκB-α degradation, the translocation of the NF-κB p65 subunit to the nucleus is blocked, thereby suppressing the expression of NF-κB target genes involved in inflammation. mdpi.com This was evidenced by a significant increase in IκB-α expression and a decrease in nuclear p65 expression in cells treated with 6-MC. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (ERK1/2, JNK, p38)

Antioxidant and Free Radical Scavenging Capabilities

In addition to their anti-inflammatory properties, this compound and its derivatives exhibit significant antioxidant and free radical scavenging activities. cdnsciencepub.comaip.orgnih.gov The phenolic moiety present in 4-hydroxycoumarins is believed to be a key contributor to their ability to modulate the balance between free radicals and antioxidant species within biological systems. cdnsciencepub.com

The antioxidant potential of these compounds has been evaluated using various in vitro assays, including the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. cdnsciencepub.com For instance, a study on various 4-hydroxycoumarin (B602359) derivatives revealed that substitutions at the C6 position of the coumarin ring appeared to enhance their scavenging potential. cdnsciencepub.com Another study investigating 6-hydroxyl-4-methylcoumarin and its derivatives using the DPPH method also confirmed their antioxidant activity. aip.org The ability of these compounds to act as chain-breaking antioxidants has also been noted. nih.gov This antioxidant capacity is crucial as it can help mitigate the oxidative stress that is often associated with inflammatory conditions. mdpi.com

Evaluation via DPPH Assay and Other Antioxidant Models

The antioxidant potential of this compound and its derivatives has been extensively evaluated using various in vitro models, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net This assay is widely used due to its stability and simplicity in determining the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH free radical. researchgate.net

In one study, a series of 4-hydroxycoumarin derivatives were synthesized and assessed for their antioxidant capabilities. The results, expressed as IC50 values (the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%), revealed that some derivatives exhibited significant, dose-dependent free radical scavenging activity. mdpi.com For instance, certain pyranocoumarin (B1669404) derivatives, which are structurally related to this compound, showed modest antioxidant activity. mdpi.com Similarly, coumarin-sulfonamide derivatives also displayed comparable activity. mdpi.com

Another study investigating various 4-methylcoumarins confirmed their radical-scavenging ability, with many compounds showing activity comparable to the standard antioxidant, Trolox. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to quench reactive free radicals by donating an electron or hydrogen atom, thereby stabilizing the radical species. researchgate.net

Structure-Dependent Antioxidant Activity

The antioxidant activity of coumarin derivatives is intrinsically linked to their chemical structure. nih.gov The presence and position of hydroxyl (-OH) groups on the coumarin ring are particularly crucial determinants of their radical-scavenging and metal-chelating properties. researchgate.netcdnsciencepub.com

Research has consistently shown that coumarins must possess at least one hydroxyl group to exhibit significant antioxidant activity. grafiati.commdpi.com The 4-hydroxyl group, in particular, is highly effective in reducing chain reaction processes involved in oxidation. mdpi.com This is because the 4-hydroxyl group is highly enolized, meaning it can readily release a hydrogen atom to neutralize free radicals. mdpi.com

The position of other substituents on the coumarin ring also plays a significant role. For example, the presence of a catechol moiety (two hydroxyl groups on adjacent carbons) or hydroxyl groups at the C-6 and C-7 positions has been highlighted as important for antioxidant activity. mdpi.com In contrast, derivatives lacking a hydroxyl group, or those with methyl, methoxy (B1213986), or ester side chains without an aromatic hydroxyl group, generally exhibit very weak or no scavenging effects. researchgate.net

Furthermore, the introduction of other functional groups can modulate the antioxidant potential. For instance, the addition of a Schiff base functionality to 4-hydroxycoumarin derivatives was explored to enhance metal chelation. nih.gov In some cases, electron-donating groups like hydroxyl and amino groups have been proposed to improve antioxidant activity. encyclopedia.pub Conversely, certain substitutions, such as a 4-OH or 4-F group on a coumarin-coupled thiazine, have been found to reduce radical-scavenging activity. nih.gov

Antimicrobial Spectrum and Potency

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating various pathogenic bacteria and fungi.

Antibacterial Activity Against Pathogenic Bacterial Strains

Numerous studies have reported the antibacterial efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. wisdomlib.org

In one investigation, newly synthesized hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin exhibited significant antibacterial properties, with a minimum inhibitory concentration (MIC) of 50 μg/mL against both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). wisdomlib.org Notably, the efficacy was higher against the Gram-positive strain. wisdomlib.org

Another study synthesized a series of 4-hydroxycoumarin derivatives and found that they were generally more effective against Gram-positive bacteria. mdpi.com For example, one derivative was particularly potent against Bacillus subtilis with an MIC of 8 μg/mL. mdpi.com Other derivatives showed moderate inhibitory activity against both B. subtilis and S. aureus. mdpi.com

Furthermore, the conjugation of 4-hydroxycoumarin with other heterocyclic rings, such as in coumarin-sulfonamides, has yielded compounds with notable antibacterial effects. mdpi.com For instance, a derivative containing a methyl moiety and a 4-hydroxyphenyl group showed greater antibacterial activity against P. aeruginosa than the standard drug. mdpi.com Other derivatives displayed strong to moderate activity against Gram-negative and Gram-positive bacteria. mdpi.com The synthesis of metal complexes with coumarin derivatives has also been shown to enhance antibacterial activity compared to the parent ligand. ut.ac.ir

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin | Staphylococcus aureus | MIC: 50 μg/mL | wisdomlib.org |

| Hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin | Pseudomonas aeruginosa | MIC: 50 μg/mL | wisdomlib.org |

| Coumarin derivative 7f | Bacillus subtilis | MIC: 8 μg/mL | mdpi.com |

| Coumarin-sulfonamide 8d | Pseudomonas aeruginosa | Inhibition Zone: 31 mm | mdpi.com |

| Pyranocoumarin derivatives 5a, 5c | Gram-negative bacteria | Inhibition Zone: 24–26 mm | mdpi.com |

| Pyranocoumarin derivatives 2a, 2b, 5f | Gram-positive bacteria | Inhibition Zone: 20–25 mm | mdpi.com |

| 4-hydroxy-6-nitrocoumarin derivative (2) | Staphylococcus aureus | Zone of Inhibition: 26.5± 0.84 mm | scielo.br |

| 4-hydroxy-6-nitrocoumarin derivative (3) | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.56 mm | scielo.br |

| 4-hydroxy-6-nitrocoumarin derivative (8) | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.26 mm | scielo.br |

| 4-hydroxy-6-nitrocoumarin derivative (5) | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.59 mm | scielo.br |

| 4-hydroxy-6-nitrocoumarin derivative (9) | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.32 mm | scielo.br |

Antifungal Efficacy Against Representative Fungi

In addition to their antibacterial properties, derivatives of this compound have also shown significant antifungal activity against a range of pathogenic fungi. tandfonline.comresearchgate.net

One study reported that 6-methylcoumarin displays potent antifungal activity against Valsa mali, a fungus that causes apple Valsa canker. researchgate.net Another study found that certain coumarin-sulfonamide derivatives exhibited antifungal activity against Saccharomyces cerevisiae and Candida albicans that was slightly higher than the control drug, ketoconazole. mdpi.com Specifically, several derivatives showed inhibition zone diameters of 31 or 32 mm against S. cerevisiae, compared to 30 mm for ketoconazole. mdpi.com Against C. albicans, some derivatives had inhibition zones two units higher than the reference drug. mdpi.com

Furthermore, a series of 3-substituted amino-4-hydroxylcoumarin derivatives were synthesized and evaluated for their antifungal activity against representative pathogenic fungi. tandfonline.com Most of these compounds possessed moderate to excellent activity, with one derivative being particularly potent against Cryptococcus neoformans, exhibiting a minimal inhibitory concentration (MIC) of 4 μg/mL. tandfonline.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| 6-Methylcoumarin | Valsa mali | Potent antifungal activity | researchgate.net |

| Coumarin-sulfonamide derivatives 7c,d, 8c,d, 9c,d | Saccharomyces cerevisiae | Inhibition Zone: 31 or 32 mm | mdpi.com |

| Coumarin-sulfonamide derivatives 7d, 8a,c,d, 9c,d | Candida albicans | Inhibition Zone: 30 mm (2 units > reference) | mdpi.com |

| 3-substituted amino-4-hydroxylcoumarin derivative 6b | Cryptococcus neoformans | MIC: 4 μg/mL | tandfonline.com |

Investigations into Antimicrobial Mechanisms

The antimicrobial mechanism of this compound and its derivatives is multifaceted. One proposed mechanism involves the inhibition of essential enzymes in pathogenic microorganisms. For instance, some 3-substituted amino-4-hydroxylcoumarin derivatives have been shown to be effective inhibitors of chitin (B13524) synthase, an enzyme crucial for the formation of the fungal cell wall. tandfonline.com

Another potential mechanism is the chelation of metal ions that are essential for microbial growth and enzyme function. ut.ac.ir The structure of coumarins allows them to form complexes with metal ions, and these complexes often exhibit enhanced antimicrobial activity compared to the parent compound. ut.ac.ir

Furthermore, it is suggested that the interaction of these compounds with the bacterial cell wall structure may contribute to their antibacterial effect, as evidenced by the differential efficacy against Gram-positive and Gram-negative bacteria. wisdomlib.org

Anti-cancer and Cytotoxic Effects

The anti-cancer and cytotoxic properties of this compound and its derivatives have been a significant area of research. targetmol.commedchemexpress.com These compounds have shown potential in inhibiting the growth of various cancer cell lines and inducing apoptosis (programmed cell death). scispace.comsysrevpharm.org

Studies have demonstrated that the cytotoxic effect of these derivatives is structure-dependent. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were identified as a particularly effective subgroup against chronic myelogenous leukemia, colon adenocarcinoma, and breast adenocarcinoma cell lines. scispace.com The potency of these compounds was found to increase with the length of the alkyl chain. scispace.com

The substitution of hydroxyl groups with acetoxy groups has been observed to reduce cytotoxic activity. scispace.com Conversely, the introduction of bromine atoms into the coumarin structure, as in 6-bromo-4-bromomethyl-7-hydroxycoumarin, resulted in reasonable cytotoxic activities. scispace.com

Furthermore, some coumarin derivatives have been found to exhibit tumor-specific cytotoxicity, being more toxic to tumor cells than to normal cells. researchmap.jp For example, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin showed high tumor-specific cytotoxicity. researchmap.jp The hybridization of the coumarin scaffold with other biologically active molecules, such as artemisinin (B1665778) or triazoles, has also been explored to enhance anticancer potency. rsc.org

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| 7,8-DHMC with n-decyl chain at C3 (Compound 11) | K562 (chronic myelogenous leukemia) | 42.4 | scispace.com |

| 7,8-DHMC with n-decyl chain at C3 (Compound 11) | LS180 (colon adenocarcinoma) | 25.2 | scispace.com |

| 7,8-DHMC with n-decyl chain at C3 (Compound 11) | MCF-7 (breast adenocarcinoma) | 25.1 | scispace.com |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562, LS180, MCF-7 | 32.7–45.8 | scispace.com |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative 44a | HepG2 (liver cancer) | 3.74 ± 0.02 | rsc.org |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative 44b | MCF-7 (breast cancer) | 4.03 ± 0.02 | rsc.org |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative 44c | HepG2 (liver cancer) | 3.06 ± 0.01 | rsc.org |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative 44c | MCF-7 (breast cancer) | 4.42 ± 0.02 | rsc.org |

| Coumarin–thiazole hybrid 41b | HepG2 (liver cancer) | 12.2 ± 2.3 μg/mL | rsc.org |

| Thiazolopyrazolyl coumarin derivatives 42a–e | MCF-7 (breast cancer) | 5.41–10.75 | rsc.org |

| 1,2,3-triazole-tagged glycoside of 4-hydroxy coumarin base (19) | Liver cancer cell lines | 106.81 μg/mL | rsc.org |

Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer Cells)

The coumarin scaffold is a subject of extensive research in the development of potential anticancer agents due to the diverse biological activities exhibited by its derivatives. nih.gov Investigations into the antiproliferative effects of coumarins have been conducted across various cancer cell lines, including those for breast cancer.

In the context of breast cancer, the activity of coumarin derivatives can be highly dependent on their specific substitution patterns. For instance, a study evaluating the effects of novel hydrazinylidiene-chroman-2,4-diones, which are coumarin derivatives, on MCF-7 breast adenocarcinoma cells found that while some synthesized derivatives were potent, the parent compound 4-hydroxycoumarin (4-HC) did not induce a significant anti-proliferative effect on its own. mdpi.com Similarly, another study synthesized harmirin compounds, which are hybrids of harmine (B1663883) and coumarin moieties. One such hybrid, created using this compound as a starting material, was evaluated against MCF-7 and other cancer cell lines, demonstrating that this core structure serves as a valuable precursor in the synthesis of potentially active agents. mdpi.com However, specific IC50 values for the precursor, this compound itself, were not the focus of this particular study.

Research into a series of 4-methylcoumarin (B1582148) derivatives has also been conducted. One study synthesized new derivatives and screened them against several cancer cell lines, including breast (MCF-7), hepatocellular (HepG-2), colon (HCT-116), and prostate (PC3) cancers. The results indicated significant antiproliferative activity for some of the novel compounds against the MCF-7 cell line, with IC50 values as low as 3.98 µM for the most active derivative. researchgate.net These findings underscore the principle that while the 4-methylcoumarin backbone is a promising scaffold, the specific functional groups and their positions are critical in determining the ultimate cytotoxic potency against cancer cells.

Table 1: Antiproliferative Activity of Selected Coumarin Derivatives Against Breast Cancer Cells This table presents findings on related coumarin compounds to provide context for the research area, as specific IC50 data for this compound was not detailed in the reviewed literature.

| Compound/Derivative | Cell Line | Activity/IC50 | Source(s) |

| 4-Hydroxycoumarin (4-HC) | MCF-7 | No significant anti-proliferative effect | mdpi.com |

| Novel 4-methylcoumarin derivative (4b) | MCF-7 | 3.98 µM | researchgate.net |

| Harmirin 12b (synthesized from this compound) | MCF-7 | ~5-10 µM (estimated from graph) | mdpi.com |

| Umbelliferone (7-hydroxycoumarin) | MCF-7 | 10.31 µM | nih.gov |

Multidrug Resistance (MDR) Reversal Activity in Tumor Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some coumarin derivatives have been investigated for their potential to reverse this resistance. nih.gov

A comprehensive study evaluated 44 different coumarin derivatives for their ability to modulate MDR in mouse lymphoma cells transfected with the human MDR1 gene. nih.govresearchmap.jp The study found that 14 of the tested compounds moderately induced the reversal of MDR. nih.govresearchmap.jp The most active compound identified was 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin, which demonstrated potency comparable to the known MDR modulator verapamil. nih.govresearchmap.jp This suggests a relationship between the chemical structure of coumarins and their MDR-reversal effects. nih.gov While this extensive screening was performed, the specific activity of this compound was not explicitly detailed among the most active compounds in the published findings. The research highlights that the presence and nature of substituents on the coumarin ring are key determinants of this pharmacological activity. conicet.gov.ar

Evaluation of Tumor-Specific Cytotoxicity

An ideal characteristic of a potential anticancer agent is tumor-specific cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. This property is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in tumor cells. researchmap.jp

In the study of 44 coumarin derivatives by Kawase et al., all tested compounds were found to be more cytotoxic against tumor cells than normal cells. nih.govresearchmap.jp Several of the derivatives displayed potent cytotoxic activities, with CC50 values (the concentration that causes 50% cell death) between 15 - 29 µg/mL in HSC (human squamous cell carcinoma) cells. nih.govresearchmap.jp The compounds showing the highest tumor-specific cytotoxicity were 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin (SI value = 4.1) and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin (SI value = 3.6). nih.govresearchmap.jp Another study noted that among eight 4-methylcoumarin derivatives tested, the most potent and tumor-specific cytotoxicity was observed in the 6,7-dihydroxylated molecule. researchmap.jp These results indicate that coumarins are a promising class for developing new modulators with low toxicity against normal cells, although specific cytotoxicity data for this compound was not a highlighted outcome in these broad screenings. nih.gov

Melanogenesis Modulation and Pigmentation Effects

Impact on Melanin (B1238610) Synthesis in Melanoma Cell Lines

The effect of this compound on melanogenesis has been specifically investigated to understand its potential role in pigmentation. In a key study, the effects of four structurally similar coumarin derivatives—6-methylcoumarin, 7-methylcoumarin (B190331), this compound, and 4-hydroxy-7-methylcoumarin—were compared in a murine melanoma cell line (B16F10). grafiati.comresearchgate.netdntb.gov.ua

The results of this comparative analysis were definitive: only 6-methylcoumarin was found to significantly increase melanin synthesis in a concentration-dependent manner. grafiati.comresearchgate.netdntb.gov.ua The other tested derivatives, including this compound, did not demonstrate any significant stimulatory effect on melanin production in the B16F10 cells. grafiati.comresearchgate.net This finding indicates that the presence of a hydroxyl group at the C4 position of 6-methylcoumarin abrogates the melanogenesis-promoting activity observed in the parent compound.

Table 2: Comparative Effect of Coumarin Derivatives on Melanogenesis in B16F10 Cells

| Compound | Effect on Melanin Synthesis | Source(s) |

| 6-methylcoumarin | Significantly increased melanin production | grafiati.comresearchgate.netdntb.gov.ua |

| This compound | No significant effect on melanin production | grafiati.comresearchgate.net |

| 7-methylcoumarin | No significant effect on melanin production | researchgate.net |

| 4-hydroxy-7-methylcoumarin | No significant effect on melanin production | researchgate.net |

Regulation of Tyrosinase, TRP-1, TRP-2, and MITF Protein Expression

The molecular basis for the differential effects on melanin synthesis was further explored by examining the expression of key melanogenic proteins. The process of melanogenesis is controlled by a master transcriptional regulator, the microphthalmia-associated transcription factor (MITF), which in turn controls the expression of crucial enzymes like tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.net

In the same study that evaluated melanin content, Western blot analysis revealed that the active compound, 6-methylcoumarin, significantly increased the protein levels of MITF, tyrosinase, TRP-1, and TRP-2 in a concentration-dependent manner. grafiati.comdntb.gov.uaresearchgate.net Consistent with its lack of effect on melanin synthesis, it is inferred that this compound did not cause a similar upregulation of these essential melanogenic proteins.

Involvement of PKA/CREB, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways

The regulation of MITF and its downstream targets is governed by complex signaling networks. Mechanistic studies were conducted to elucidate how the active derivative, 6-methylcoumarin, exerts its effects. This research revealed the involvement of several major signaling pathways. grafiati.comdntb.gov.ua

The pro-melanogenic effects of 6-methylcoumarin were found to be mediated through the inhibition of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) phosphorylation. grafiati.commdpi.com Simultaneously, it increased the phosphorylation of p38, JNK, and protein kinase A (PKA). grafiati.comdntb.gov.ua The activation of PKA leads to the phosphorylation of the cAMP response element-binding protein (CREB), which is a known activator of MITF expression. Furthermore, 6-methylcoumarin was shown to activate the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β) and β-catenin, stimulating melanogenesis via the GSK3β/β-catenin signaling pathway. grafiati.comresearchgate.netdntb.gov.ua Given that this compound was inactive in promoting melanogenesis, it does not appear to modulate these specific signaling cascades in the same manner as its non-hydroxylated counterpart, 6-methylcoumarin. grafiati.comresearchgate.net

Other Investigated Biological Activities

Beyond the more extensively studied properties, this compound and its derivatives have been evaluated for a range of other potential therapeutic applications. These investigations have revealed activities spanning antiviral, antifungal, and neuromodulatory effects, as well as influences on coagulation, glucose metabolism, and inflammatory responses.

Antiviral Properties, Including HIV-1 Reverse Transcriptase Inhibition

Coumarin derivatives have been a significant area of interest in the search for new antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Different derivatives can target various stages of the HIV lifecycle. cdnsciencepub.com Research has shown that certain 4-hydroxycoumarin (4-HC) derivatives can act as HIV-1 protease inhibitors. researchgate.net The design of these inhibitors often involves adding specific side chains to the coumarin scaffold to improve binding affinity to the enzyme's active site. researchgate.net For instance, the addition of an amide chain at the meta position of a phenyl ring attached to the 4-HC core has been shown to enhance binding. researchgate.net

Molecular docking studies have been used to predict the anti-protease activity of novel synthesized 4-hydroxycoumarin derivatives. nih.gov In one such study, six new derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in MT-4 cells. nih.gov The results indicated that the most effective compound achieved 25% inhibition of HIV-1 protease and a 78% cell survival rate. nih.gov The key functional groups responsible for the interaction with HIV-1 protease through hydrogen bonding were identified as the pyran oxygen atom, the lactone carbonyl oxygen, and one of the hydroxyl groups. nih.gov

Other research has focused on creating hybrid molecules that combine coumarin with other known antiviral agents. N-benzylated coumarin-azidothymidine (AZT) conjugates, for example, have been investigated as dual-action inhibitors of both HIV-1 protease and reverse transcriptase (RT). cdnsciencepub.com Additionally, diaryltriazine (DATA) derivatives based on a 2-(coumarin-4-yloxy)-4,6-(substituted)-s-triazine scaffold have been reported as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). sciepub.com Modifications to this scaffold generated derivatives with moderate to good anti-HIV activity against various strains. sciepub.com

Chitin Synthase Inhibition

Chitin is a crucial structural component of fungal cell walls and is absent in humans, making its synthesis pathway an ideal target for developing selective antifungal agents. researchgate.netmdpi.com A series of novel 3-substituted amino-4-hydroxycoumarin derivatives have been designed and synthesized specifically as chitin synthase (CHS) inhibitors. researchgate.netmdpi.com

In vitro enzymatic assays demonstrated that many of these synthesized compounds exhibit good inhibitory activity against CHS. researchgate.netmdpi.com The effectiveness of these derivatives highlights their potential for development as selective antifungal treatments. researchgate.netmdpi.com

| Compound | Description | IC₅₀ (mmol/L) | Source |

|---|---|---|---|

| Compound 6o | A 3-substituted amino-4-hydroxycoumarin derivative | 0.10 | researchgate.net, mdpi.com |

| Polyoxins B (Control) | A known chitin synthase inhibitor drug | 0.18 | researchgate.net, mdpi.com |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. conicet.gov.ar Derivatives of 4-hydroxycoumarin have been synthesized and evaluated for their MAO inhibitory activity. nih.gov Studies on 3-aryl-4-hydroxycoumarin derivatives, where the coumarin moiety was substituted at the 6-position with a methyl group or a chloro atom, showed that most compounds exhibited MAO-B inhibitory activity. nih.gov The presence of a chloro atom at position 6 was found to improve both the inhibitory activity and the selectivity for MAO-B. nih.gov

Further research into 6-methyl-3-carboxamidocoumarins identified them as selective MAO-B inhibitors. mdpi.com Docking studies have helped to understand the binding modes of these coumarin derivatives within the MAO-B active site, noting that they traverse both the entrance and substrate cavities, with π–π stacking and hydrogen bonding being predominant interactions. Some 3-phenylcoumarin (B1362560) derivatives with a methyl group at the 6-position have shown exceptionally high potency, with inhibitory concentrations in the picomolar range. conicet.gov.ar

| Compound | Description | IC₅₀ (hMAO-B) | Source |

|---|---|---|---|

| Compound 11 | A 6-methyl-3-carboxamidocoumarin derivative | 4.66 nM | mdpi.com |

| 6-Methyl-3-(4-nitrophenyl)coumarin | A 3-aryl-6-methylcoumarin derivative | 2.1 nM | mdpi.com |

| 3-(3-aminophenyl)-6-methylcoumarin | A 3-aryl-6-methylcoumarin derivative | 2.2 nM | mdpi.com |

| 3-(3′-bromophenyl)-6-methylcoumarin | A 3-aryl-6-methylcoumarin derivative | 134 pM | conicet.gov.ar |

Anticoagulant Research and Mechanisms

The anticoagulant properties of coumarin derivatives are perhaps their most famous application, with warfarin (B611796) being a widely used drug. However, research has established that the basic 4-hydroxycoumarin structure itself does not possess anticoagulant activity. The minimal structural requirements for this activity are a 4-hydroxy group, a substituent at the C-3 position, and the formation of a "bis" molecule, as seen in dicoumarol, which was first isolated from sweet clover.

Synthetic efforts have explored creating new coumarin derivatives to evaluate their anticoagulant potential. In one study, ten novel coumarins were synthesized by condensing 4-hydroxycoumarin or 7-hydroxy-4-methylcoumarin with acylated aromatic amines. The resulting compounds showed only moderate anticoagulant activity compared to warfarin, with the most active derivative producing a clotting time of 140 seconds, significantly less than warfarin's 320 seconds. These findings underscore the specific structural features necessary for potent anticoagulant effects. Toxicological studies on 4-hydroxycoumarin have shown it to be non-mutagenic and to have a protective effect against chromosomal damage, which is significant given its use as a precursor molecule for anticoagulant drugs.

Anti-diabetic Potential

Coumarin derivatives have been investigated for their potential in managing diabetes, with studies suggesting they may act through various mechanisms, including reducing inflammation and oxidative stress and improving insulin (B600854) signaling. Research on the dichloromethane (B109758) extract of Ficus carica (fig) leaves, which showed anti-diabetic activity in mice, led to the isolation of several coumarin compounds, including 7-hydroxy-6-methylcoumarin. This highlights that coumarin compounds may be the main hypoglycemic active components in this plant extract.

In vitro studies have shown that some coumarins can promote glucose uptake in cells. The varied biological actions of coumarins are considered advantageous for their potential use in addressing the complex pathophysiology of diabetes. While many natural and synthetic coumarins have shown promise, further research is needed to develop them into safe and effective clinical treatments for diabetes.

Antipyretic Properties

Persistent inflammatory reactions can lead to various dysfunctions, including fever. The anti-inflammatory properties of coumarins suggest they may also possess antipyretic (fever-reducing) activity. researchgate.net This is often linked to their ability to inhibit the lipoxygenase and cyclooxygenase (COX) pathways of arachidonate (B1239269) metabolism, which are central to the inflammatory cascade. researchgate.net

A study evaluating heterocyclic derivatives of 3-formyl-4-hydroxycoumarin in rats found that the test compounds showed significant antipyretic activity in a yeast-induced pyrexia model. researchgate.net While direct studies on this compound are limited, research on the structurally similar 6-methylcoumarin has demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines such as IL-6. These anti-inflammatory actions are foundational to potential antipyretic effects.

Antiprotozoal Activities

Derivatives of 4-hydroxycoumarin have demonstrated a wide range of pharmacological and physiological effects, including antiprotozoal activity. researchgate.net Research into the synthesis and antiprotozoal effects of 4-arylcoumarins has been a subject of scientific investigation. sciepub.com

Insecticidal Properties

Coumarin and its derivatives are recognized for their diverse biological activities, which include applications as insecticides. pmf.unsa.ba The insecticidal potential of these compounds has been a topic of interest in agrochemical research. pmf.unsa.ba

Studies have shown that 4-hydroxycoumarins with a carbonyl substituent in the 3-position exhibit notable insecticidal properties. ias.ac.in This observation was based on the structural similarity to dehydracetic acid, which also possesses strong insecticidal effects. ias.ac.in The toxicity of various coumarin derivatives has been evaluated, with some showing promise as potential insecticidal agents. ias.ac.in